molecular formula C16H17NO4S B280882 5-{[Benzyl(methyl)amino]sulfonyl}-2-methylbenzoic acid

5-{[Benzyl(methyl)amino]sulfonyl}-2-methylbenzoic acid

Cat. No. B280882
M. Wt: 319.4 g/mol
InChI Key: FGVAFTNRQXQWCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[Benzyl(methyl)amino]sulfonyl}-2-methylbenzoic acid, also known as BMSB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. BMSB is a sulfonamide derivative of benzoic acid and has a molecular weight of 329.4 g/mol.

Mechanism of Action

5-{[Benzyl(methyl)amino]sulfonyl}-2-methylbenzoic acid inhibits CA enzymes by binding to the zinc ion in the active site of the enzyme. This binding prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate, which is essential for many physiological processes. 5-{[Benzyl(methyl)amino]sulfonyl}-2-methylbenzoic acid has been shown to be a potent inhibitor of CA enzymes, with an inhibition constant (Ki) of around 10 nM.
Biochemical and Physiological Effects
5-{[Benzyl(methyl)amino]sulfonyl}-2-methylbenzoic acid has been shown to have a variety of biochemical and physiological effects. Inhibition of CA enzymes can lead to a decrease in the production of bicarbonate, which can lead to acidosis. 5-{[Benzyl(methyl)amino]sulfonyl}-2-methylbenzoic acid has also been shown to inhibit the growth of cancer cells in vitro, suggesting potential anticancer properties. Additionally, 5-{[Benzyl(methyl)amino]sulfonyl}-2-methylbenzoic acid has been shown to have anti-inflammatory properties and may have potential therapeutic applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-{[Benzyl(methyl)amino]sulfonyl}-2-methylbenzoic acid in lab experiments is its potency as a CA inhibitor. 5-{[Benzyl(methyl)amino]sulfonyl}-2-methylbenzoic acid has a low Ki value, which makes it an effective inhibitor of CA enzymes. Additionally, 5-{[Benzyl(methyl)amino]sulfonyl}-2-methylbenzoic acid is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using 5-{[Benzyl(methyl)amino]sulfonyl}-2-methylbenzoic acid in lab experiments is its potential toxicity. 5-{[Benzyl(methyl)amino]sulfonyl}-2-methylbenzoic acid has been shown to be toxic to some cell lines at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 5-{[Benzyl(methyl)amino]sulfonyl}-2-methylbenzoic acid. One potential area of research is the development of 5-{[Benzyl(methyl)amino]sulfonyl}-2-methylbenzoic acid-based drugs for the treatment of glaucoma, epilepsy, and osteoporosis. Another area of research is the investigation of the anticancer properties of 5-{[Benzyl(methyl)amino]sulfonyl}-2-methylbenzoic acid and its potential use in cancer therapy. Additionally, further research is needed to investigate the potential toxicity of 5-{[Benzyl(methyl)amino]sulfonyl}-2-methylbenzoic acid and its effects on different cell lines.

Synthesis Methods

The synthesis of 5-{[Benzyl(methyl)amino]sulfonyl}-2-methylbenzoic acid involves the reaction of 2-methylbenzoic acid with benzylamine and then with chlorosulfonic acid. The resulting compound is then treated with sodium hydroxide to obtain 5-{[Benzyl(methyl)amino]sulfonyl}-2-methylbenzoic acid. The yield of 5-{[Benzyl(methyl)amino]sulfonyl}-2-methylbenzoic acid is typically around 70-80%. The synthesis of 5-{[Benzyl(methyl)amino]sulfonyl}-2-methylbenzoic acid is a relatively straightforward process and can be scaled up for large-scale production.

Scientific Research Applications

5-{[Benzyl(methyl)amino]sulfonyl}-2-methylbenzoic acid has been widely used in biochemical and physiological research due to its ability to inhibit carbonic anhydrase (CA) enzymes. CA enzymes are involved in many physiological processes, including acid-base balance, respiration, and bone resorption. Inhibition of CA enzymes has potential therapeutic applications in the treatment of glaucoma, epilepsy, and osteoporosis.

properties

Molecular Formula

C16H17NO4S

Molecular Weight

319.4 g/mol

IUPAC Name

5-[benzyl(methyl)sulfamoyl]-2-methylbenzoic acid

InChI

InChI=1S/C16H17NO4S/c1-12-8-9-14(10-15(12)16(18)19)22(20,21)17(2)11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,18,19)

InChI Key

FGVAFTNRQXQWCI-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N(C)CC2=CC=CC=C2)C(=O)O

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N(C)CC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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